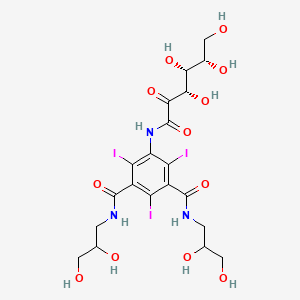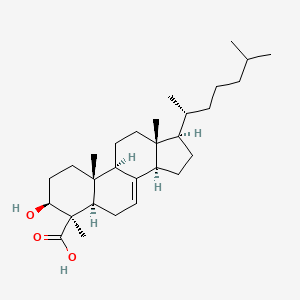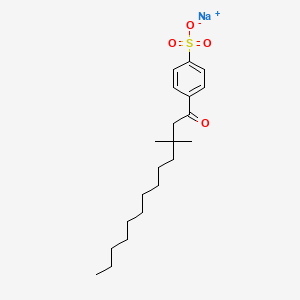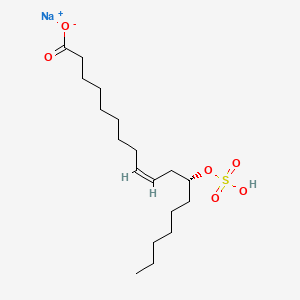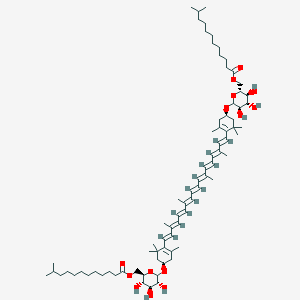
dTDP-L-rhodosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-beta-L-rhodosamine is a dTDP-sugar having beta-L-rhodosamine as the sugar component. It is a conjugate acid of a dTDP-beta-L-rhodosamine(1-).
Applications De Recherche Scientifique
Role in Biosynthesis Pathways and Drug Development
dTDP-L-rhodosamine is involved in several biosynthetic pathways and has applications in drug development. The synthesis of this compound is critical for the viability and virulence of many human pathogenic bacteria. This makes enzymes involved in its synthesis potential targets for therapeutic intervention against diseases like tuberculosis. For instance, dTDP-L-rhamnose biosynthesis enzymes from Streptococcus pyogenes have been explored for their role in producing structurally similar rhamnose polysaccharides, crucial for bacterial cell walls, suggesting a pathway for developing new antibiotics (van der Beek et al., 2019).
Structural and Functional Studies
Several studies have focused on understanding the structure and function of enzymes involved in the biosynthesis of this compound. For example, the crystal structure of dTDP-6-deoxy-d-xylo-4-hexulose 3,5 epimerase (RmlC) from Salmonella enterica, which is involved in the rhamnose biosynthetic pathway, has been determined. This structural understanding is crucial for designing antibacterial drugs targeting these pathways (Christendat et al., 2000).
Application in Antibiotic Synthesis
Research also explores the use of this compound in the synthesis of antibiotics. For instance, enzymes like AknK have been studied for their role in assembling the sugar portion of anthracycline antibiotics, which affects their biological activity. AknK catalyzes the addition of sugars like dTDP-L-2-deoxyfucose and dTDP-L-daunosamine, indicating its potential use in the chemoenzymatic synthesis of anthracycline variants (Lu et al., 2004).
Potential in Genetic Research
The study of this compound synthetic enzymes can also contribute to genetic research. The functional characterization of these enzymes provides insights into the genetics of dTDP-Rhamnose synthetic enzymes, aiding in the understanding of bacterial genetics and the development of genetic interventions (Yang et al., 2021).
Propriétés
Formule moléculaire |
C18H31N3O13P2 |
|---|---|
Poids moléculaire |
559.4 g/mol |
Nom IUPAC |
[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-17(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-15-5-11(20(3)4)16(23)10(2)31-15/h7,10-16,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11-,12-,13+,14+,15+,16+/m0/s1 |
Clé InChI |
XPIWJCQKSXFPJI-WYVHVMBXSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O |
SMILES canonique |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



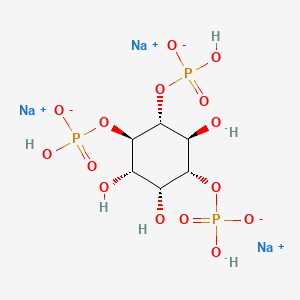


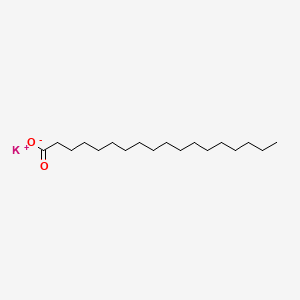
![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hex-2-enethioate](/img/structure/B1260589.png)
